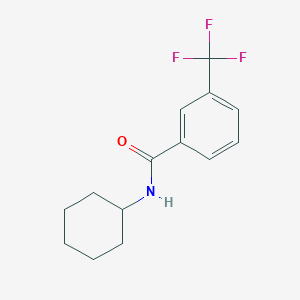

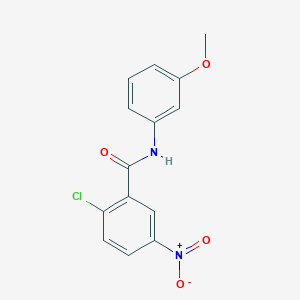

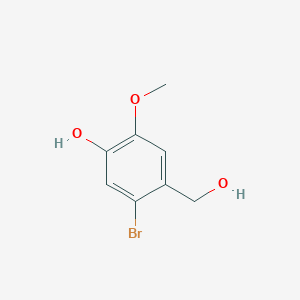

![molecular formula C21H17N3O2 B5701623 2-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5701623.png)

2-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide” belongs to the class of imidazopyridines . Imidazopyridines are a group of organic compounds containing a pyridine ring fused to an imidazole ring. They have a broad range of biological and pharmacological activities such as antiviral, antibacterial, antimicrobial, antiprotozoal, anti-inflammatory, and antipsychotics .

Scientific Research Applications

- Researchers have synthesized and characterized this compound, evaluating its antibacterial and antifungal effects. It was tested against bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, as well as a pathogenic fungal strain (Fusarium oxysporum f. sp. Albedinis) .

- The design and synthesis of related compounds suggest that this class of molecules could serve as potent COX-2 inhibitors. COX-2 inhibitors are relevant in managing inflammation and pain, making them valuable targets for pharmaceutical research .

- Imidazo[1,2-a]pyridine derivatives, including this compound, find applications as light-sensitive dyes and in optical media for data storage .

- Researchers have employed imidazo[1,2-a]pyridine derivatives as fluorescent probes for detecting mercury and iron ions in vitro and in vivo .

- Sigma-Aldrich provides this compound to early discovery researchers as part of a collection of rare and unique chemicals. However, analytical data for this specific product may not be available, and buyers should confirm its identity and purity .

Antimicrobial and Antifungal Activities

COX-2 Inhibition

Light-Sensitive Dyes and Optical Media

Active Pharmaceutical Ingredients (APIs)

Fluorescent Probes for Metal Ions

Rare and Unique Chemicals Collection

Mechanism of Action

Target of Action

Similar compounds, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, have been reported to interact with a variety of biological targets, serving as pharmacophores for many molecules with significant biological and therapeutic value .

Mode of Action

It’s known that the compound’s interaction with its targets can lead to changes at the molecular level, potentially influencing cellular processes .

Biochemical Pathways

Compounds with similar structures have been shown to influence a variety of biochemical pathways, leading to downstream effects that can impact cellular function .

Result of Action

Similar compounds have been shown to exert a range of effects at the molecular and cellular levels, potentially influencing various biological processes .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially impact the action of similar compounds .

Future Directions

The future research directions for this compound would likely involve further exploration of its biological activities, potential therapeutic applications, and its synthesis and chemical properties. Given the wide range of activities associated with imidazopyridines, this compound could potentially be a valuable target for future research .

properties

IUPAC Name |

2-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2/c1-26-17-12-6-5-11-16(17)21(25)23-20-19(15-9-3-2-4-10-15)22-18-13-7-8-14-24(18)20/h2-14H,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNHQFVCQJTROY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901326218 |

Source

|

| Record name | 2-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901326218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49671169 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

361996-71-6 |

Source

|

| Record name | 2-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901326218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2,4-difluorobenzyl)oxy]-4-ethyl-7-methyl-2H-chromen-2-one](/img/structure/B5701544.png)

![N'-(2,4-dichlorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5701577.png)

![3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide](/img/structure/B5701583.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B5701605.png)

![4-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide](/img/structure/B5701630.png)

![2-{2-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B5701637.png)

![N-(4-fluorophenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5701653.png)